molecular formula C13H18BrFN2 B15334802 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline

Cat. No.: B15334802
M. Wt: 301.20 g/mol
InChI Key: CVVZSCIQENDVMF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a piperidine moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-bromo-2-fluoroaniline with a suitable boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: It can serve as a probe in biological studies to investigate the interactions of aniline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoroaniline
  • 4-Bromo-2-nitroaniline
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18BrFN2

Molecular Weight

301.20 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline

InChI

InChI=1S/C13H18BrFN2/c14-11-4-5-13(12(15)10-11)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2

InChI Key

CVVZSCIQENDVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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